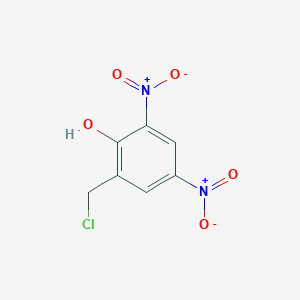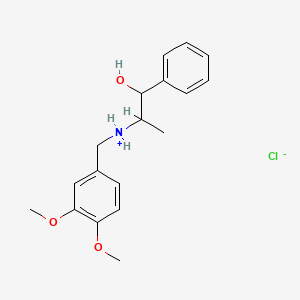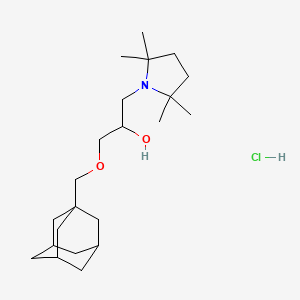![molecular formula C5H3BrN4S B13742539 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with a bromine atom at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method involves the reaction of a brominated pyrazine derivative with a thioamide under specific conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole or pyrazine rings.
Scientific Research Applications
5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism by which 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyrazine fused ring structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]thiazoles: These compounds have a pyrazole ring fused to a thiazole ring and exhibit different biological activities.
Uniqueness
5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is unique due to the presence of the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
Molecular Formula |
C5H3BrN4S |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C5H3BrN4S/c6-2-1-8-4-3(9-2)10-5(7)11-4/h1H,(H2,7,9,10) |
InChI Key |
CXLYCPIICMXKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)SC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)





![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
